molecular formula C16H21BFNO3 B15335582 2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester

2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester

Cat. No.: B15335582
M. Wt: 305.2 g/mol
InChI Key: VGDCSTMCJKBZLI-UHFFFAOYSA-N
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Description

2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester is a specialized chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methacrylamide group, and a boronic acid moiety, all of which contribute to its reactivity and utility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester typically involves the following steps:

  • Boronic Acid Formation: The initial step involves the formation of the boronic acid derivative, which can be achieved through the reaction of a phenylboronic acid with a fluorinating agent.

  • Methacrylamide Introduction: The methacrylamide group is introduced through a reaction with methacryloyl chloride or methacryloyl anhydride.

  • Pinacol Esterification: The final step involves the esterification of the boronic acid with pinacol, resulting in the formation of the pinacol ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be employed to modify the fluorine atom or other functional groups.

  • Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of fluorescent probes and sensors.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in a range of biological and chemical processes.

Comparison with Similar Compounds

  • 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester: This compound is structurally similar but contains a methoxycarbonyl group instead of a methacrylamide group.

  • 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: This compound has a carboxylic acid group instead of a methacrylamide group.

Properties

Molecular Formula

C16H21BFNO3

Molecular Weight

305.2 g/mol

IUPAC Name

N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylprop-2-enamide

InChI

InChI=1S/C16H21BFNO3/c1-10(2)14(20)19-11-7-8-12(13(18)9-11)17-21-15(3,4)16(5,6)22-17/h7-9H,1H2,2-6H3,(H,19,20)

InChI Key

VGDCSTMCJKBZLI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C(=C)C)F

Origin of Product

United States

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